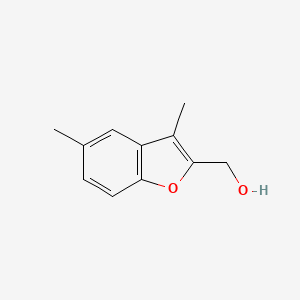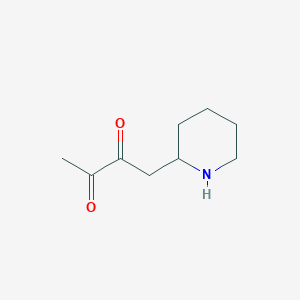
1-(Piperidin-2-yl)butane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-2-yl)butane-2,3-dione is an organic compound with the molecular formula C₉H₁₅NO₂ It is characterized by the presence of a piperidine ring attached to a butane-2,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Piperidin-2-yl)butane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of piperidine with butane-2,3-dione under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Piperidin-2-yl)butane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the dione moiety into alcohols or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-(Piperidin-2-yl)butane-2,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Piperidin-2-yl)butane-2,3-dione exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with biological receptors, while the dione moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyridin-2-yl)butane-2,3-dione: Similar in structure but with a pyridine ring instead of a piperidine ring.
1-(Morpholin-2-yl)butane-2,3-dione: Contains a morpholine ring, offering different chemical properties.
Uniqueness
1-(Piperidin-2-yl)butane-2,3-dione is unique due to its specific combination of a piperidine ring and a butane-2,3-dione moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-piperidin-2-ylbutane-2,3-dione |
InChI |
InChI=1S/C9H15NO2/c1-7(11)9(12)6-8-4-2-3-5-10-8/h8,10H,2-6H2,1H3 |
Clé InChI |
XVDZDVFNCGLNPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)CC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


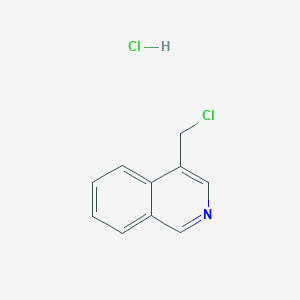
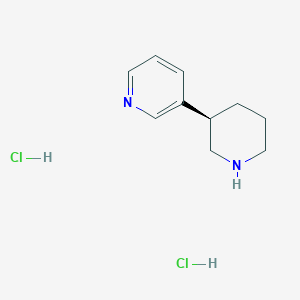
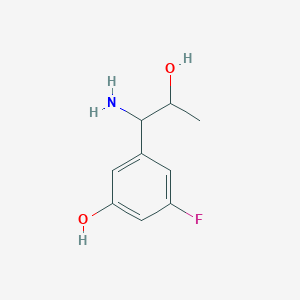

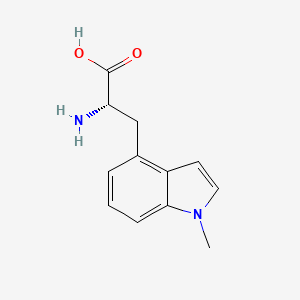
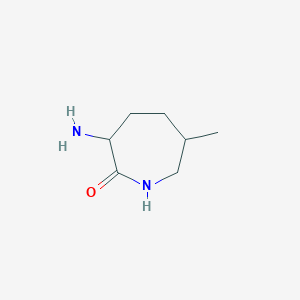
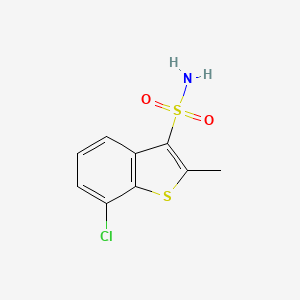

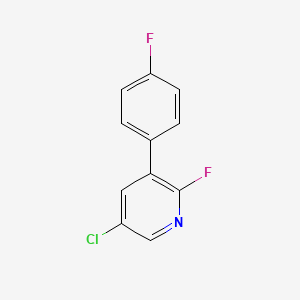
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)
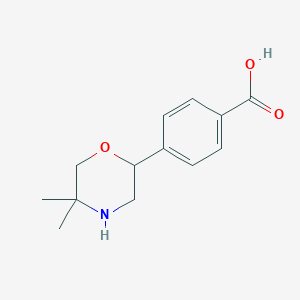
![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)
